Methyl 1-benzyl-4-cyanopiperidine-4-carboxylate
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Overview
Description
“Methyl 1-benzyl-4-cyanopiperidine-4-carboxylate” is a chemical compound with the CAS Number: 1817003-33-0 . It has a molecular weight of 258.32 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H18N2O2/c1-19-14(18)15(12-16)7-9-17(10-8-15)11-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Synthesis of Pharmacologically Active Compounds
The compound has been utilized as a precursor in the synthesis of pharmacologically active compounds. For example, it serves as an intermediate in the synthesis of compounds with potential antiepileptic, herbicidal, and therapeutic properties for liver disorders (Ibenmoussa et al., 1998). This showcases its versatility in contributing to the development of bioactive molecules with diverse therapeutic applications.
Asymmetric Synthesis and Medicinal Chemistry
In medicinal chemistry, the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate has been investigated, leading to the synthesis of chiral compounds containing a 3-benzylpiperidine backbone, which is useful for preparing biologically active compounds (Wang et al., 2018). This method emphasizes the compound's role in enabling the construction of chiral centers, which are crucial for the activity of many drugs.
Development of Novel Synthetic Methodologies
Methyl 1-benzyl-4-cyanopiperidine-4-carboxylate is also implicated in the development of new synthetic strategies. For instance, it has been used in a new strategy for the synthesis of 1,4-benzodiazepine derivatives, demonstrating the compound's utility in creating complex and therapeutically relevant structures (Wang et al., 2008).
Synthesis of Donepezil Hydrochloride
Additionally, this compound has been used in the synthesis of Donepezil Hydrochloride, a medication used to treat Alzheimer's disease, showcasing its application in the synthesis of clinically relevant therapeutics (Bing, 2005).
Mechanism of Action
The mechanism of action for “Methyl 1-benzyl-4-cyanopiperidine-4-carboxylate” is not explicitly mentioned in the literature. The compound’s mechanism of action would largely depend on its intended use, which could range from pharmaceutical applications to use as a building block in organic synthesis.
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
methyl 1-benzyl-4-cyanopiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-19-14(18)15(12-16)7-9-17(10-8-15)11-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLQYZRPYWPTDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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